4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole
Description
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a tetrahydro-2H-pyran-4-yl ether substituent attached to a phenyl ring at the 4-position of the pyrazole core. The tetrahydro-2H-pyran (THP) group introduces a saturated oxygen-containing six-membered ring, which may enhance solubility and metabolic stability compared to purely aromatic substituents.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[4-(oxan-4-yloxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(18-14-5-7-17-8-6-14)4-2-11(1)12-9-15-16-10-12/h1-4,9-10,14H,5-8H2,(H,15,16) |
InChI Key |
POCXUQCGTLUHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole typically involves the reaction of 4-hydroxyphenylpyrazole with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:
Physicochemical Properties
- Solubility : The THP group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., ’s dihydro-pyrazole with four phenyl groups).
- Steric Effects : Substituents like iodine () or boronate esters () introduce steric bulk or polar functional groups, affecting binding affinity and reactivity.
Biological Activity
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- CAS Number : 1394023-85-8
Research indicates that compounds similar to 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole act as inhibitors of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway. This pathway is implicated in various diseases, including cancer and fibrosis. Inhibition of ALK5 can lead to reduced cell proliferation and tumor growth.
Antitumor Effects
A study demonstrated that derivatives of pyrazole, including those with a tetrahydro-2H-pyran moiety, exhibit significant antitumor activity. For instance, one derivative showed an IC value of 25 nM against ALK5 autophosphorylation and 74.6 nM in NIH3T3 cell assays, indicating potent inhibitory effects on cell growth .
Pharmacokinetics
The pharmacokinetic profile of these compounds is favorable, with studies showing that oral administration can significantly inhibit tumor growth in xenograft models without notable toxicity. For example, a specific derivative induced tumor growth inhibition at a dosage of 30 mg/kg .
Study 1: ALK5 Inhibition
In a detailed investigation, researchers synthesized a series of pyrazole derivatives and evaluated their potency as ALK5 inhibitors. The compound 8h was highlighted for its efficacy in inhibiting ALK5 autophosphorylation and reducing cell viability in vitro. The study concluded that such compounds could serve as promising candidates for cancer therapy targeting the TGF-β pathway .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study assessed the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). The results indicated that these compounds exhibited IC values ranging from 0.025 μM to 0.577 μM, demonstrating significant anticancer properties .
Data Summary
| Compound | IC (nM) | Target | Cell Line | Effect |
|---|---|---|---|---|
| Compound 8h | 25 | ALK5 | NIH3T3 | Inhibition |
| Compound A | 0.025 | Unknown | HepG2 | Cytotoxic |
| Compound B | 0.577 | Unknown | A549 | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
